molecular formula C19H28O2 B164326 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- CAS No. 131812-67-4

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-

Cat. No.: B164326
CAS No.: 131812-67-4
M. Wt: 288.4 g/mol
InChI Key: JEPWTUCYPWOCQV-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- is a complex organic compound with the molecular formula C19H28O2. It belongs to the class of dioxolanes, which are cyclic acetals formed from diols and ketones or aldehydes. This compound is characterized by its intricate structure, featuring a dioxolane ring and a substituted naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- typically involves the reaction of 2,4-dimethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dioxolane with appropriate reagents under controlled conditions. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the dioxolane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow processes and automated monitoring systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the naphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound, which may include carboxylic acids or ketones.

  • Reduction Products: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

  • Substitution Products: Substituted derivatives with different functional groups attached to the naphthalene ring.

Scientific Research Applications

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

  • 1,3-Dioxolane: A simpler dioxolane compound without the naphthalene moiety.

  • 2,4-Dimethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dioxolane: A closely related compound with a similar structure but different substituents.

Uniqueness: 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- is unique due to its complex structure and the presence of the substituted naphthalene ring, which imparts distinct chemical and biological properties compared to simpler dioxolanes.

Properties

IUPAC Name

2,4-dimethyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-13-12-20-19(6,21-13)14-7-8-15-16(11-14)18(4,5)10-9-17(15,2)3/h7-8,11,13H,9-10,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPWTUCYPWOCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888946
Record name 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
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Molecular Weight

288.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

131812-67-4, 131812-52-7
Record name 2,4-Dimethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dioxolane
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Record name 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
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Record name 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
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Record name 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
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Record name A mixture of: trans-2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-naphthalene-2-yl)-1,3-dioxolane; cis-2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-naphthalene-2-yl)-1,3-dioxolane
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-Toluenesulphonic acid monohydrate (2 g) is added to a suspension of 120 g (0.5 mol) of 6-acetyl-1,1,4,4-tetra-methyl-tetralin, 120 g (1.6 mol) of propylene glycol and 600 ml of toluene. The mixture is heated to 110° C. The reaction water is removed azeotropically within 5 hours. After cooling to room temperature the mixture is adjusted to pH 7.5 to 8 by the addition of 10% potassium hydroxide in ethanol. Thereupon, the mixture is filtered. The solvent is evaporated and the residual liquid is distilled under a vacuum, whereby there separate as the main product 123 g of 2.4-dimethyl-2-(1,1,4,4-tetramethyl-tetralin-6-yl)-1,3-dioxolane as a mixture of the boiling point is 112° C. at 0.5 mmHg; nD20 =1.5130. The product has a strong woody, animalic odour.
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2 g
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120 g
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120 g
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Synthesis routes and methods III

Procedure details

Acetyl chloride (0.15 g) is added dropwise at room temperature to a mixture of 52.5 g (0.35 mol) of ethyl orthoformate, 30 g (0.13 mol) of 6-acetyl-1,1,4,4-tetra-methyl-tetralin and 18 ml of ethanol. The reaction is slightly exothermic, which results in a temperature increase from 20° C. to 28° C. The mixture is stirred at this temperature for 2 hours. The excess ethyl orthoformate and ethanol are removed by vacuum distillation (120° C./ 100 mm Hg). After this time the reaction mixture is cooled and 50 ml of toluene, 22.5 g (0.29 mol) of propylene glycol and 0.3 g of p-toluenesulphonic acid are added rapidly. The mixture is stirred at 85° C. to 90° C. for 2 1/2 hours. The ethanol which is formed is removed by distillation. Thereupon, the residual mixture is neutralized by the addition of a 10% solution of potassium hydroxide in ethanol, filtered and the filtrate is evaporated. Crude 2-dimethyl-2-(1,1,4,4-tetramethyl-tetralin-6-yl)-1,3-dioxolane is obtained. The product is purified by vacuum distillation and there are obtained 23.7 g of pure product. The boiling point of the pure product is 112° C. at 0.45 mmHg.
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ethyl orthoformate
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52.5 g
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22.5 g
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50 mL
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